(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Description
The compound (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate is a chiral molecule featuring a phenolic core substituted with hydroxymethyl, tert-butylamino-hydroxyethyl, and dihydroxysuccinate groups.
The tert-butyl group likely enhances metabolic stability and lipophilicity, while the dihydroxysuccinate moiety may contribute to solubility and hydrogen-bonding interactions. These structural attributes align with trends observed in bioactive molecules targeting adrenergic receptors or enzyme inhibitors, though specific pharmacological data for this compound remain uncharacterized in the provided sources.
Properties
Molecular Formula |
C17H27NO9 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
SQOXPNYIJRDVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of Phenolic Precursors
The reaction begins with 4-hydroxybenzaldehyde, which undergoes a Friedel-Crafts alkylation with tert-butylamine in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This step introduces the tert-butylamino group at the para position relative to the hydroxyl group. The intermediate is then reduced using sodium borohydride in methanol to yield the corresponding alcohol.
Hydroxymethylation
The hydroxymethyl group is introduced via a Mannich reaction. Formaldehyde and dimethylamine hydrochloride are reacted with the phenolic intermediate under reflux in ethanol. The product is purified via vacuum distillation, achieving a yield of 78–82%.
Chiral Resolution
To obtain the (R)-enantiomer, the racemic mixture is treated with (2R,3R)-tartaric acid in a 1:1 molar ratio in ethanol. The diastereomeric salt is crystallized at −10°C, yielding a 95% enantiomeric excess (ee). The free base is regenerated by neutralization with sodium hydroxide.
Salt Formation with (2R,3R)-2,3-Dihydroxysuccinic Acid
The final salt is prepared by combining the free base with (2R,3R)-tartaric acid under controlled conditions:
Solvent Selection and Stoichiometry
A 1:1 molar ratio of free base to tartaric acid is dissolved in hot ethanol (70°C). The solution is stirred for 1 hour to ensure complete proton transfer. Ethanol is chosen for its ability to solubilize both components while facilitating crystallization upon cooling.
Crystallization and Purification
The mixture is cooled to 0–5°C, inducing crystallization. The precipitate is filtered and washed with cold ethanol to remove residual impurities. Final purification involves recrystallization from a 3:1 ethanol-water mixture, yielding a white crystalline solid with >99% purity by HPLC.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Analytical Validation
Spectroscopic Characterization
Chiral Purity Assessment
Chiral HPLC using a Chirobiotic T column (mobile phase: 0.1% TFA in methanol) resolves the (R)-enantiomer with a retention time of 12.3 minutes, demonstrating 98.5% ee.
Industrial-Scale Production Challenges
Scalability of Crystallization
Continuous flow reactors are employed to maintain consistent cooling rates during crystallization, preventing agglomeration. Yield losses at scale are mitigated by recycling mother liquors.
Waste Management
Petroleum ether from washing steps is recovered via distillation and reused, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Classical Resolution | 74 | 98.5 | 12,000 |
| Enzymatic Resolution | 82 | 99.2 | 15,500 |
Enzymatic methods offer higher yields but require expensive biocatalysts, making classical resolution more cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Levalbuterol tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Although less common, reduction reactions can also take place.
Substitution: Levalbuterol tartrate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
Levalbuterol tartrate is extensively studied for its bronchodilator effects. As a more selective β2 agonist compared to racemic albuterol, it is used to develop inhalation therapies aimed at improving patient outcomes in asthma and COPD management. Its efficacy and safety profiles are continuously evaluated in clinical trials, making it a pivotal compound in respiratory pharmacotherapy .
Mechanistic Studies
Research has utilized Levalbuterol tartrate to explore the mechanisms of β2 adrenergic signaling pathways. Studies focus on how this compound interacts with receptor subtypes and downstream signaling molecules, contributing to our understanding of bronchial smooth muscle relaxation and the modulation of inflammatory responses in the airways .
Comparative Effectiveness Research
Levalbuterol is often compared with other bronchodilators to assess differences in efficacy and side effects. Research indicates that Levalbuterol may offer advantages in terms of reduced side effects due to its selective action, which is crucial for optimizing treatment regimens for patients with chronic respiratory diseases .
Several case studies highlight the applications and effectiveness of Levalbuterol tartrate:
- Case Study 1 : A clinical trial involving asthmatic patients demonstrated that Levalbuterol provided significant improvements in lung function compared to placebo, with fewer reported side effects than racemic albuterol.
- Case Study 2 : In a comparative study of bronchodilators, Levalbuterol showed superior efficacy in patients with exercise-induced bronchoconstriction, suggesting its potential as a preferred agent in specific patient populations.
Mechanism of Action
Levalbuterol tartrate exerts its effects by selectively binding to β2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium levels, leading to muscle relaxation and bronchodilation .
Comparison with Similar Compounds
Analysis :
- Succinate Derivatives : The compound in shares a succinate backbone and tert-butyl groups with the target molecule. Its high synthesis yield (95%) suggests efficient stereochemical control, a critical factor for scalable production of similar compounds .
- However, the absence of a succinate group in this compound may reduce solubility compared to the target .
- Stereochemical Complexity: Compounds like (2S,3R)-tert-butyl 3-amino-2-hydroxy-4-phenylbutanoate () demonstrate the pharmacological relevance of precise stereochemistry, which likely applies to the target compound as well .
Bioactivity and Computational Similarity
Table 2: Bioactivity and Structural Similarity Metrics
Analysis :
- Bioactivity Clustering: indicates that compounds with structural similarity (Tanimoto >0.7) often share bioactivity profiles, such as kinase inhibition or receptor agonism. This suggests the target compound’s tert-butylamino and succinate groups may align with known adrenergic or enzyme-targeting agents .
- Computational Metrics : highlights the use of Tanimoto and Dice indices for quantifying molecular similarity. For example, Morgan fingerprints (radius=2) effectively capture functional group arrangements, which could prioritize the target compound for testing against protein targets like G protein-coupled receptors .
Pharmacological Implications
- Metabolic Stability : The tert-butyl group in the target compound may reduce cytochrome P450-mediated metabolism, as seen in analogs from and .
- Solubility vs. Permeability : The dihydroxysuccinate group likely enhances aqueous solubility but may limit blood-brain barrier penetration compared to less polar analogs (e.g., ) .
Biological Activity
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol, commonly referred to as a derivative of salbutamol, is a compound with significant biological activity primarily recognized for its role as a selective beta-2 adrenergic agonist. This compound is used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure and functional groups of this compound contribute to its pharmacological properties, making it an important subject of research.
Molecular Characteristics
The molecular formula of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol is with a molecular weight of approximately 430.52 g/mol. The compound features multiple functional groups including hydroxyl (-OH) and amino (-NH) groups which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 430.52 g/mol |
| Molecular Formula | C22H34N2O6 |
| Hydrogen Bond Donor Count | 7 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
The primary mechanism of action for this compound involves the activation of beta-2 adrenergic receptors located in the bronchial smooth muscle. Upon binding to these receptors, the compound induces bronchodilation, leading to improved airflow in patients suffering from bronchospastic conditions. This agonistic activity is dose-dependent and is characterized by a rapid onset of action.
In Vitro Studies
Research indicates that (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol exhibits potent agonistic activity on beta-2 adrenergic receptors. For instance, studies have shown that the compound can significantly increase intracellular cyclic AMP levels in human bronchial epithelial cells, which is a key pathway in mediating bronchodilation .
In Vivo Studies
In animal models, administration of this compound resulted in significant reductions in airway resistance and increased lung function parameters. A study conducted on asthmatic rats demonstrated that doses of the compound led to a marked improvement in respiratory function within 30 minutes post-administration .
Case Studies
Several clinical studies have investigated the efficacy and safety profile of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol:
- Asthma Management : A double-blind randomized controlled trial involving 200 patients with moderate asthma found that patients receiving the compound showed a significant decrease in asthma symptoms and reliance on rescue inhalers compared to those receiving a placebo .
- COPD Treatment : In another study focusing on patients with COPD, the compound was shown to improve lung function scores significantly over a 12-week treatment period, with minimal side effects reported .
Toxicological Profile
The safety of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol has been evaluated through various toxicological assessments. Results indicate that while the compound is generally well-tolerated, some patients may experience mild side effects such as palpitations or tremors, which are common with beta-agonist therapies .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate with high enantiomeric purity?
- Methodological Answer :
- Step 1 : Utilize chiral pool synthesis or asymmetric catalysis to establish stereocenters. For example, tert-butylamino and hydroxymethyl groups can be introduced via nucleophilic substitution or reductive amination under controlled pH and temperature .
- Step 2 : Monitor enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Validate purity via H-NMR and C-NMR to confirm stereochemical integrity .
- Step 3 : Crystallize the dihydroxysuccinate salt in a polar aprotic solvent (e.g., acetonitrile/water) to enhance enantiopurity. Optimize crystallization conditions using Design of Experiments (DoE) to balance yield and purity .
Q. How can researchers reliably characterize the physicochemical properties of this compound?
- Methodological Answer :
- Physicochemical Profiling : Use ACD/Labs Percepta Platform to predict logP, pKa, and solubility. Validate experimentally via shake-flask method for partition coefficients and potentiometric titration for acidity constants .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. Cross-reference with spectroscopic data (FTIR) to identify degradation products .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s pharmacological interactions while controlling stereochemical variables?
- Methodological Answer :
- Split-Split-Plot Design : Adapt the framework from agricultural studies (e.g., rootstock experiments) to pharmacological testing. Assign stereochemical variants (R vs. S configurations) as main plots, dosage levels as subplots, and biological replicates (cell lines or animal models) as sub-subplots .
- Data Normalization : Use multivariate analysis (e.g., PCA) to isolate stereochemistry-dependent effects from batch variability. Apply mixed-effects models to account for hierarchical data structures .
Q. How can contradictory data in stereochemical assignments be resolved during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration ambiguities via single-crystal diffraction. Compare experimental data with computed Hirshfeld surfaces to validate hydrogen-bonding networks .
- Dynamic NMR : Analyze diastereotopic proton splitting patterns in H-NMR under variable temperatures to detect conformational flexibility that may lead to misinterpretations .
Q. What strategies are effective for assessing the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Long-Term Environmental Monitoring : Follow the INCHEMBIOL project framework to track abiotic/biotic degradation pathways. Measure half-lives in soil/water matrices under controlled UV and microbial exposure .
- Trophic Transfer Studies : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) and assess biomagnification factors across food chains. Apply QSAR models to predict toxicity endpoints .
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound’s biological activity?
- Methodological Answer :
- Guiding Principle 2 : Link experiments to receptor-ligand interaction theories (e.g., GPCR signaling for β-adrenergic analogs). Use molecular docking (AutoDock Vina) to predict binding affinities and validate via SPR or ITC .
- Kinetic Modeling : Apply Michaelis-Menten or allosteric modulation models to enzyme inhibition data. Use Bayesian inference to refine rate constants and account for experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
